![molecular formula C14H13N3O6S B3841761 N'-[(4-methoxyphenyl)sulfonyl]-4-nitrobenzohydrazide](/img/structure/B3841761.png)
N'-[(4-methoxyphenyl)sulfonyl]-4-nitrobenzohydrazide
Overview
Description
Compounds with sulfonyl functional groups, like “N’-[(4-methoxyphenyl)sulfonyl]-4-nitrobenzohydrazide”, are often used in the synthesis of various pharmaceuticals and other organic compounds due to their reactivity . They can participate in a variety of chemical reactions, making them useful in the creation of complex molecular structures .
Molecular Structure Analysis
The molecular structure of a compound like “N’-[(4-methoxyphenyl)sulfonyl]-4-nitrobenzohydrazide” would likely involve a sulfonyl group (-SO2-) attached to a methoxyphenyl group and a nitrobenzohydrazide group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
Sulfonyl compounds can participate in a variety of chemical reactions, including nucleophilic substitutions and eliminations . The specific reactions that “N’-[(4-methoxyphenyl)sulfonyl]-4-nitrobenzohydrazide” might undergo would depend on its exact structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N’-[(4-methoxyphenyl)sulfonyl]-4-nitrobenzohydrazide” would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and location of the sulfonyl, methoxyphenyl, and nitrobenzohydrazide groups .Safety and Hazards
Future Directions
The study of sulfonyl compounds is an active area of research, with potential applications in pharmaceuticals, agrochemicals, and materials science . Future research on “N’-[(4-methoxyphenyl)sulfonyl]-4-nitrobenzohydrazide” could involve exploring its potential biological activity, developing new synthetic methods, or investigating its physical and chemical properties.
properties
IUPAC Name |
N'-(4-methoxyphenyl)sulfonyl-4-nitrobenzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O6S/c1-23-12-6-8-13(9-7-12)24(21,22)16-15-14(18)10-2-4-11(5-3-10)17(19)20/h2-9,16H,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZVOTMLRSBXLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-methoxyphenyl)sulfonyl]-4-nitrobenzohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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